molecular formula C21H16N2O5S B2748238 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-36-1

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2748238
CAS No.: 361166-36-1
M. Wt: 408.43
InChI Key: DDSOTSYZWRYKMK-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that combines structural elements from thiazole, chromene, and carboxamide groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Chromene Synthesis: The chromene moiety can be prepared through a Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications can extend to the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
  • N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxylate
  • N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxylamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its dual presence of thiazole and chromene rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-17-8-7-12(9-18(17)27-2)14-11-29-21(22-14)23-20(25)19-10-15(24)13-5-3-4-6-16(13)28-19/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSOTSYZWRYKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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